molecular formula C18H23N5O2S B12913419 2,2'-({2-[6-(Benzylsulfanyl)-9h-purin-9-yl]ethyl}imino)diethanol CAS No. 2846-68-6

2,2'-({2-[6-(Benzylsulfanyl)-9h-purin-9-yl]ethyl}imino)diethanol

Cat. No.: B12913419
CAS No.: 2846-68-6
M. Wt: 373.5 g/mol
InChI Key: UHBZOKSMTMLVEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-((2-(6-(Benzylthio)-9H-purin-9-yl)ethyl)azanediyl)diethanol is a complex organic compound that features a purine base structure with a benzylthio group and a diethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((2-(6-(Benzylthio)-9H-purin-9-yl)ethyl)azanediyl)diethanol typically involves multiple steps. One common method starts with the preparation of the purine base, followed by the introduction of the benzylthio group. The final step involves the attachment of the diethanolamine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,2’-((2-(6-(Benzylthio)-9H-purin-9-yl)ethyl)azanediyl)diethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: TEMPO, sodium hypochlorite

    Reducing Agents: Lithium aluminum hydride

    Solvents: Dichloromethane, ethyl acetate

    Catalysts: Palladium, platinum

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,2’-((2-(6-(Benzylthio)-9H-purin-9-yl)ethyl)azanediyl)diethanol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The benzylthio group can form covalent bonds with thiol groups in proteins, while the purine base can engage in hydrogen bonding and π-π interactions with nucleic acids. These interactions can modulate the activity of enzymes and affect cellular processes .

Properties

CAS No.

2846-68-6

Molecular Formula

C18H23N5O2S

Molecular Weight

373.5 g/mol

IUPAC Name

2-[2-(6-benzylsulfanylpurin-9-yl)ethyl-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C18H23N5O2S/c24-10-8-22(9-11-25)6-7-23-14-21-16-17(23)19-13-20-18(16)26-12-15-4-2-1-3-5-15/h1-5,13-14,24-25H,6-12H2

InChI Key

UHBZOKSMTMLVEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN3CCN(CCO)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.